molecular formula C7H5N3O3 B2612711 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1247562-67-9

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2612711
CAS No.: 1247562-67-9
M. Wt: 179.135
InChI Key: BOOLACNCOOAZCY-UHFFFAOYSA-N
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Description

“3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines involves various organic reactions, starting from both a preformed pyrazole or pyridine .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the use of derivatives of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in the synthesis of novel compounds. For example, the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds or their synthetic equivalents yields ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then readily converted to their 1-unsubstituted analogs (P. S. Lebedˈ et al., 2012). This process underlines the compound's utility in creating partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are of interest for further chemical modifications and applications.

Functionalization Reactions

Another application involves the functionalization reactions of pyrazolo[3,4-b]pyridine derivatives, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine. This showcases the versatility of these compounds in synthesizing structurally diverse molecules with potential biological activities (İ. Yıldırım et al., 2005).

Theoretical and Experimental Studies

Theoretical and experimental investigations into the structure and vibrational spectra of related compounds, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo-(3,4-b)pyridine-5-carboxylic acid, reveal insights into their molecular characteristics. These studies, including solid phase FT-IR and FT-Raman spectra interpretations, contribute to a deeper understanding of their structural properties and potential applications (Khaled Bahgat et al., 2009).

Novel Synthesis Methods

Research has also focused on developing novel and efficient synthesis methods for related pyrazolo[3,4-b]pyridine products, demonstrating the compound's utility in facilitating the preparation of new N-fused heterocycle products with good to excellent yields. Such synthetic methods are valuable for expanding the repertoire of compounds available for testing in various applications, from materials science to pharmacology (Aseyeh Ghaedi et al., 2015).

Future Directions

The future directions for “3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, biological applications, and potential as therapeutic agents .

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-3(7(12)13)2-8-5(4)9-10-6/h1-2H,(H,12,13)(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOLACNCOOAZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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